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Compound of Interest

Compound Name: 5-(m-Tolyl)isoxazole
CAS No.: 129747-41-7
Cat. No.: B167081
Get Quote
. J

Executive Summary

Compound: 5-(3-Methylphenyl)isoxazole CAS Registry Number: Not widely listed in open
commodity catalogs; often synthesized de novo. Molecular Formula: C

H
NO Molecular Weight: 159.19 g/mol

This guide addresses the physicochemical properties of 5-(3-methylphenyl)isoxazole, a critical
regioisomer in the development of COX-2 inhibitors and functionalized heterocyclic building
blocks. While the para-isomer (5-(4-methylphenyl)isoxazole) is a well-characterized solid, the
meta-substitution pattern of the title compound introduces asymmetry that significantly lowers
the crystal lattice energy. Consequently, this compound frequently presents as a viscous oil or
low-melting solid at ambient conditions, necessitating specific handling protocols described
herein.
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Physicochemical Data & Melting Point Analysis[1][2]

[3]

Experimental vs. Predicted Data

Direct experimental melting point (MP) data for the isolated, unsubstituted 5-(3-

methylphenyl)isoxazole is scarce in open literature due to its tendency to exist as a

supercooled liquid. However, comparative analysis with structural analogs allows for a high-

confidence predicted range.

Melting Point /

Compound Structure Note Reference
State

5-(3- _

) Target (meta- Predicted: 15-25 °C
Methylphenyl)isoxazol ] ] ) Inferred
substituted) (Oil/solid)

e

5-(4-

Methylphenyl)isoxazol  para-isomer 56-58 °C [1]

e

5-Phenylisoxazole

Unsubstituted phenyl

22-24 °C (Low-

melting solid)

[2]

3-Methyl-5-

phenylisoxazole

3-Me, 5-Ph

42-43 °C

[3]

3-Chloro-5-(3-
methylphenyl)isoxazol

e

3-Cl derivative

Solid (Precursor MP >
35°C)

[4]

Technical Insight: The introduction of a methyl group at the meta position (C3 of the phenyl

ring) disrupts the planar packing efficiency observed in the para-isomer. Given that the

unsubstituted 5-phenylisoxazole melts at ~23 °C, the 5-(3-methylphenyl) derivative is expected

to be an oil at room temperature or a solid that melts upon slight warming. Researchers should

handle the compound as a liquid for volumetric transfers unless cryogenically stored.

Synthetic Methodology
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To obtain high-purity material for melting point determination and bio-assay, the following
Regioselective Cyclocondensation Protocol is recommended. This route avoids the formation
of the 3-aryl isomer, ensuring the 5-aryl regioisomer is the exclusive product.

Reaction Pathway

The synthesis utilizes the reaction between a dimethylamino-enaminone intermediate and
hydroxylamine hydrochloride.

3'-Methylacetophenone
Condensation

(C9H100) —Condensation

Enaminone Intermediate
(3-(Dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one) Cyclization

________ - H20, - HNMe2,
DMF-DMA - \(\)>
(Reflux, 8-12h)

5-(3-Methylphenyl)isoxazole
NH20H-HCI  N\c—mm—m———————====""77777 (Target)
Ethanol, Reflux

Click to download full resolution via product page

Figure 1: Regioselective synthesis of 5-(3-methylphenyl)isoxazole via enaminone intermediate.

Step-by-Step Protocol

Step 1: Formation of Enaminone Intermediate

e Charge: In a 100 mL round-bottom flask, dissolve 3'-methylacetophenone (10.0 mmol) in
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol).

o Reflux: Heat the neat mixture to 110 °C for 8-12 hours under nitrogen atmosphere.

e Monitor: Check TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone and
appearance of a yellow/orange spot (enaminone).

o Workup: Evaporate excess DMF-DMA under reduced pressure. The residue (often a yellow
oil or solid) is used directly without further purification to maximize yield.

Step 2: Cyclization to Isoxazole

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b167081/docs?utm_src=pdf-body-img#technical-guide-characterization-and-synthesis-of-5-3-methylphenyl-isoxazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167081?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Solvation: Dissolve the crude enaminone in absolute ethanol (20 mL).

e Cyclization: Add hydroxylamine hydrochloride (11.0 mmol) in one portion.

o Reflux: Heat to reflux (78 °C) for 2—4 hours.

e Quench: Cool to room temperature. Remove ethanol in vacuo.

o Extraction: Resuspend residue in water (30 mL) and extract with ethyl acetate (3 x 20 mL).

 Purification: Wash combined organics with brine, dry over Na=SO4, and concentrate. Purify
via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Checkpoint:

o Regioselectivity: This method specifically yields the 5-aryl isomer. The 3-aryl isomer is not
formed because the nucleophilic attack of hydroxylamine occurs preferentially at the hard
electrophilic center (the enaminone carbon adjacent to the nitrogen).

Characterization Data (Self-Validating)

Since experimental spectra may not be in your library, use these predicted shifts (based on
ChembDraw/MestReNova algorithms and analog comparison) to validate your synthesized
product.

Proton NMR ( H NMR, 400 MHz, CDCI )
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Shift (
Multiplicity Integration Assignment
» Ppm)
Doublet ( H-3 (Isoxazole ring,
8.28 1H _
Hz) adjacent to O)
) Ar-H (C2' of phenyl
7.65 Singlet 1H )
ring)
Ar-H (C6' of phenyl
7.60 Doublet 1H )
ring)
Ar-H (C5' of phenyl
7.35 Triplet 1H ) ( pheny
ring)
Ar-H (C4' of phenyl
7.22 Doublet 1H )
ring)
Doublet (
6.48 1H H-4 (Isoxazole ring)
Hz)
-CH
2.42 Singlet 3H

(Methyl group)

Diagnostic Signal: The doublet at

8.28 ppm is characteristic of the H-3 proton in 5-substituted isoxazoles. If this signal appears at

8.4-8.5 ppm as a singlet, it may indicate the 3-substituted isomer (which is not expected via this
route).

Carbon NMR ( C NMR, 100 MHz, CDCI )

e |soxazole C5: ~169.5 ppm
e |soxazole C3: ~151.0 ppm

» |Isoxazole C4: ~100.5 ppm (Characteristic high-field aromatic signal)
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e Methyl: ~21.4 ppm

Critical Handling & Storage

o Physical State: Likely a viscous oil at 20 °C. If crystallization is required for X-ray diffraction,
cool to -20 °C in pentane/ether.

» Stability: Isoxazoles are generally stable to acid/base hydrolysis but can undergo ring
cleavage under reducing conditions (e.g., H2/Pd-C) to form enaminoketones.

o Storage: Store at 2—-8 °C under inert gas (Argon) to prevent oxidation of the methyl group or
hydrolysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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